molecular formula C10H6F3NOS B3043738 4-(Trifluoromethylthio)benzoylacetonitrile CAS No. 914636-77-4

4-(Trifluoromethylthio)benzoylacetonitrile

Cat. No.: B3043738
CAS No.: 914636-77-4
M. Wt: 245.22 g/mol
InChI Key: ZPQKZTBVLIEFTH-UHFFFAOYSA-N
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Description

Strategic Importance of Fluorinated Organic Compounds in Advanced Chemical Research

The unique properties imparted by fluorine and fluorinated moieties have driven extensive research into methods for their selective introduction and the study of their effects on molecular behavior.

The trifluoromethylthio (SCF3) group is a highly valued substituent in modern molecular design due to its distinctive combination of properties. It is one of the most lipophilic functional groups known, a characteristic that can significantly enhance the ability of a molecule to permeate biological membranes. This increased lipophilicity can lead to improved bioavailability and altered pharmacokinetic profiles of drug candidates.

Table 1: Comparison of Electronic and Lipophilic Parameters of Selected Substituents

Substituent Hammett Parameter (σp) Hansch-Leo Lipophilicity Parameter (π)
-H 0.00 0.00
-CH3 -0.17 0.56
-Cl 0.23 0.71
-CF3 0.54 0.88

| -SCF3 | 0.50 | 1.44 |

This table presents a comparative view of the electronic and lipophilic properties of the trifluoromethylthio group against other common substituents.

Benzoylacetonitrile (B15868) and its derivatives are highly versatile building blocks in organic synthesis. nih.gov The presence of three reactive centers—the active methylene (B1212753) group, the carbonyl group, and the nitrile group—allows for a wide array of chemical transformations. nih.gov These scaffolds are particularly valuable in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. nih.gov

The active methylene group, flanked by both a benzoyl and a nitrile group, is readily deprotonated to form a stable carbanion, which can participate in various carbon-carbon bond-forming reactions. The carbonyl and nitrile functionalities can undergo cyclocondensation reactions with a variety of binucleophiles to construct diverse five- and six-membered heterocyclic rings.

4-(Trifluoromethylthio)benzoylacetonitrile as a Key Building Block in Diverse Chemical Syntheses

While specific, detailed research on the synthesis and reactivity of this compound is not extensively documented in publicly available literature, its potential as a key building block can be inferred from the well-established chemistry of related β-ketonitriles. The combination of the electron-withdrawing and highly lipophilic trifluoromethylthio group with the reactive benzoylacetonitrile framework makes it a promising precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal and materials chemistry.

One of the most versatile applications of β-ketonitriles is in the synthesis of 5-aminopyrazoles through condensation with hydrazines. beilstein-journals.orgmdpi.com This reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization. beilstein-journals.org It is anticipated that this compound would readily undergo this transformation to yield 5-amino-3-(4-(trifluoromethylthio)phenyl)pyrazoles.

Similarly, the Pinner synthesis provides a classical route to pyrimidine (B1678525) derivatives through the reaction of a β-dicarbonyl compound (or its equivalent, such as a β-ketonitrile) with an amidine. slideshare.net The reaction of this compound with various amidines would be expected to produce a range of substituted pyrimidines bearing the 4-(trifluoromethylthio)phenyl moiety.

Evolution of Research Perspectives on Beta-Ketonitriles with Trifluoromethylthio Functionality

The interest in β-ketonitriles functionalized with fluorine-containing groups has grown in parallel with the increasing appreciation for the role of fluorine in drug design and materials science. nih.govmdpi.com Initially, research in this area was driven by the desire to create novel compounds with enhanced biological activity. The introduction of groups like trifluoromethyl (CF3) and, more recently, trifluoromethylthio (SCF3) has been a key strategy in this endeavor.

The evolution of synthetic methodologies has played a crucial role in advancing this field. The development of new reagents and catalytic systems for the introduction of the SCF3 group has made precursors like this compound more accessible for research. While the body of literature specifically focused on trifluoromethylthiolated β-ketonitriles is still developing, the foundational work on the synthesis and reactivity of both β-ketonitriles and organofluorine compounds provides a strong basis for future exploration. The continued investigation into these molecules is expected to yield novel compounds with unique and valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQKZTBVLIEFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 4 Trifluoromethylthio Benzoylacetonitrile

Targeted Synthesis of the 4-(Trifluoromethylthio) Moiety within Aromatic Systems

The incorporation of the highly lipophilic and electron-withdrawing trifluoromethylthio group is a critical step in the synthesis of the target molecule. nih.gov This moiety can significantly alter the physicochemical properties of a parent compound, enhancing its metabolic stability and membrane permeability. nih.govbohrium.com Modern synthetic methods focus on the direct and efficient installation of the SCF3 group onto arenes.

Direct C-H functionalization is a powerful strategy for introducing the SCF3 group, avoiding the need for pre-functionalized starting materials. This approach relies on the generation of an electrophilic "SCF3+" equivalent that can react with electron-rich aromatic systems.

Recent advancements have demonstrated that the combination of Lewis acids and Lewis bases can effectively catalyze the trifluoromethylthiolation of arenes. nih.govnih.gov A dual catalytic system, for instance, employing iron(III) chloride (FeCl3) as a Lewis acid and a Lewis base like diphenyl selenide, has been shown to activate electrophilic trifluoromethylthiolating reagents. nih.govnih.gov

The Lewis acid is thought to activate the electrophilic SCF3 source, enhancing its reactivity towards the aromatic ring, while the Lewis base can facilitate the process, leading to rapid and efficient functionalization under mild conditions. nih.gov Initial attempts using strong Lewis acids such as iron(III) chloride, iron(III) triflimide, or aluminum(III) chloride alone showed negligible conversion. nih.gov However, the addition of a Lewis base significantly accelerated the reaction. nih.gov This dual catalytic approach allows for the regioselective functionalization of a wide array of arenes and N-heterocycles. nih.govnih.gov The reaction conditions are generally mild, often proceeding at room temperature or slightly elevated temperatures (40 °C), with low catalyst loadings (2.5–5 mol %). nih.gov

Catalyst SystemSubstrate TypeConditionsOutcome
FeCl3 / Diphenyl SelenideElectron-rich arenes (e.g., anisoles, phenols)rt–40 °CRegioselective C-H trifluoromethylthiolation
FeCl3 / AgSbF6Activated benzenes100 °CImproved activity over FeCl3 alone
AuCl3Activated benzenes100 °CInactive for this transformation
Cu(OTf)2Activated benzenes100 °CInactive for this transformation
This table summarizes various Lewis acid systems tested for the trifluoromethylthiolation of arenes, highlighting the efficacy of dual catalytic approaches. nih.govsnnu.edu.cn

A key reagent in modern trifluoromethylthiolation is N-(Trifluoromethylthio)saccharin. nih.govsnnu.edu.cn This compound is a shelf-stable, crystalline solid that serves as a highly reactive and electrophilic source of the SCF3 group. orgsyn.orgorgsyn.org Its enhanced reactivity compared to other similar reagents, such as N-(trifluoromethylthio)phthalimide, makes it particularly effective for the functionalization of even less reactive aromatic substrates. snnu.edu.cnorgsyn.org

The synthesis of N-(Trifluoromethylthio)saccharin is achieved from readily available saccharin. orgsyn.org The process involves the reaction of N-chlorosaccharin with a trifluoromethylthiol source like silver trifluoromethanethiolate (AgSCF3). orgsyn.orgorgsyn.org

When activated by a Lewis acid catalyst, N-(Trifluoromethylthio)saccharin undergoes a reaction consistent with a Friedel–Crafts mechanism, enabling the selective trifluoromethylthiolation of a variety of electron-rich arenes and heterocycles. snnu.edu.cn The combination of this reagent with a dual Lewis acid/base catalytic system provides a powerful and efficient method for direct C-H trifluoromethylthiolation under mild conditions. nih.govnih.gov

An alternative strategy for introducing the SCF3 group involves oxidative reactions. These methods often utilize a nucleophilic CF3 source in conjunction with an oxidant to generate the desired trifluoromethylthiolated product. nih.govacs.org One prominent approach uses (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) as the nucleophilic trifluoromethyl source. nih.govacs.org

In these oxidative trifluoromethylthiolation reactions, TMSCF3 can react with elemental sulfur and an aryl boronic acid in the presence of an oxidant. nih.govacs.org This process constructs the C–SCF3 bond by forming the SCF3 moiety in situ. This methodology complements traditional electrophilic trifluoromethylthiolation by starting with a nucleophilic CF3 reagent. nih.govacs.org These reactions are valued for their tolerance of a wide range of functional groups, providing an efficient route to diverse CF3S-containing compounds. nih.govacs.org Another pathway involves radical-based approaches, where an SCF3 radical is generated and adds to the aromatic system. researchgate.net

Direct Trifluoromethylthiolation of Substituted Arenes

Construction of the Benzoylacetonitrile (B15868) Framework with Aromatic Substitution

The synthesis of the benzoylacetonitrile core structure is a fundamental step in producing the final target molecule. This β-ketonitrile framework is typically assembled through condensation reactions.

The Claisen condensation is a classic and widely used method for synthesizing β-ketonitriles like benzoylacetonitrile. researchgate.net This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. researchgate.net For the synthesis of a substituted benzoylacetonitrile, the corresponding substituted benzoate (B1203000) ester (e.g., methyl 4-(trifluoromethylthio)benzoate) would be reacted with acetonitrile (B52724).

The general mechanism involves the deprotonation of acetonitrile by a strong base, such as sodium amide or sodium methoxide (B1231860), to form a nucleophilic carbanion. researchgate.net This carbanion then attacks the carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after an acidic workup. researchgate.net

Recent developments have explored flow reaction systems for the synthesis of benzoylacetonitriles from unactivated amides and acetonitrile using lithium bis(trimethylsilyl)amide (LiHMDS) as the base. bohrium.com This method offers good yields and can be applied to various substituted N,N-dimethylbenzamide derivatives. bohrium.com

Reaction TypeReactantsBase/CatalystKey Features
Claisen CondensationBenzoate Ester + AcetonitrileSodium Methoxide, Sodium AmideClassic method, good to excellent yields. researchgate.net
Amide Condensation (Flow)N,N-dimethylbenzamide + AcetonitrileLiHMDSContinuous flow system, good yields for unactivated amides. bohrium.com
This table compares common condensation reaction methodologies for the synthesis of the benzoylacetonitrile framework.

The choice of synthetic route—either introducing the SCF3 group first onto a simple aromatic ring followed by building the benzoylacetonitrile side chain, or constructing a substituted benzoylacetonitrile from a pre-functionalized starting material—depends on the availability of starting materials and the compatibility of functional groups with the reaction conditions.

Innovative Protocols for Benzoylacetonitrile Core Synthesis

The formation of the benzoylacetonitrile backbone, characterized by a benzoyl group attached to a cyanomethylene (-CH₂CN) unit, is a critical step. Modern synthetic chemistry offers several innovative routes to this key intermediate, moving beyond classical methods to improve efficiency, safety, and environmental impact.

The application of visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild, metal-free conditions. nih.gov These reactions typically involve the generation of highly reactive radical intermediates via single-electron transfer (SET) processes initiated by an excited organic photosensitizer. nih.gov In the context of synthesizing β-ketonitriles like benzoylacetonitrile, this strategy would conceptually involve the generation of an acyl radical from a benzoyl precursor and a cyanomethyl radical from acetonitrile.

Visible-light-mediated methods have been successfully used to generate acyl radicals from precursors such as α-keto acids, aldehydes, and carboxylic acids for various coupling reactions. nih.govnih.gov Similarly, radical-based cyanomethylation of alkenes using acetonitrile as the radical source has been achieved through photoinduced processes. rsc.orgresearchgate.net For instance, a recently developed strategy for the acetylation of alcohols and amines utilizes diacetyl as both a photosensitizer and an acylation reagent under visible light. rsc.org

However, despite the versatility of photocatalysis, the direct metal-free, visible-light-mediated acylation of the acetonitrile anion or the coupling of a benzoyl radical with a cyanomethyl radical to form the benzoylacetonitrile core is not a well-documented transformation in the current scientific literature. A study by Cheng Guo et al. reported a visible-light-induced decyanation of aryl ketonitriles in the presence of oxygen and alcohols to yield α-ketoesters, which represents the reverse of the desired bond formation. rsc.org The development of a direct photocatalytic route to β-ketonitriles remains an area of ongoing research interest.

A more established and robust method for synthesizing the benzoylacetonitrile core is the base-catalyzed condensation of a benzoyl ester with acetonitrile. This reaction, a variant of the Claisen condensation, relies on the use of strong bases, particularly alkali metal alkoxides, to deprotonate acetonitrile, generating a nucleophilic cyanomethyl anion (⁻CH₂CN). nih.gov This anion then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after an acidic workup.

Commonly employed alkali metal bases include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOt-Bu). nih.gov The choice of base and solvent can significantly influence the reaction yield and purity of the product. For example, the use of potassium tert-butoxide in ethereal solvents like tetrahydrofuran (B95107) (THF) has been shown to be effective for the acylation of the acetonitrile anion with various esters. nih.gov The addition of catalytic amounts of isopropanol (B130326) can facilitate the reaction and minimize the formation of side products. nih.gov

A typical procedure involves the slow addition of acetonitrile to a mixture of a benzoyl ester and the alkali metal base in a suitable solvent. The reaction is often heated to drive it to completion. The higher acidity of the resulting β-ketonitrile product compared to acetonitrile necessitates the use of at least two equivalents of the base to ensure complete conversion. nih.gov

Table 1: Comparison of Alkali Metal Bases in Benzoylacetonitrile Synthesis
BasePrecursorSolventTemperature (°C)Yield (%)Reference
Sodium Methoxide (NaOMe)Ethyl benzoateMethanol12037.8
Potassium tert-butoxide (KOt-Bu)Ethyl benzoateTHF2090 chemicalbook.com
Lithium hexamethyldisilazide (LiHMDS)N,N-dimethylbenzamideTHF75>80 bohrium.com

While acetonitrile is the direct and most common C2 synthon for the cyanomethylene group in benzoylacetonitrile, routes involving malononitrile (B47326) (CH₂(CN)₂) are conceptually different. Malononitrile is a highly activated methylene (B1212753) compound and typically reacts differently than acetonitrile. It is not a standard precursor for the synthesis of the benzoylacetonitrile core itself, as this would require a selective monodecyanation step, which is not a trivial transformation.

Instead, malononitrile is widely used in reactions with benzaldehyde (B42025) or its derivatives in the Knoevenagel condensation to produce benzylidenemalononitrile (B1330407) derivatives. nih.gov It also undergoes condensation reactions with existing β-keto esters. For example, the reaction of ethyl benzoylacetate with malononitrile in the presence of a base like piperidine (B6355638) does not yield benzoylacetonitrile; rather, it leads to the formation of 2-cyano-5-phenyl-3,5-dioxopentanonitrile through a Claisen-type condensation. cu.edu.eg This adduct can then be cyclized to form various heterocyclic systems. cu.edu.eg

Therefore, while malononitrile is a crucial building block in organic synthesis, it serves to build more complex structures from benzoyl-containing precursors rather than acting as a direct source for the cyanomethylene unit of the benzoylacetonitrile core.

Convergent Synthetic Pathways to 4-(Trifluoromethylthio)benzoylacetonitrile

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all reactants. nih.gov While a specific, documented one-pot, multicomponent reaction for the direct synthesis of this compound is not readily found in the literature, a plausible and chemically sound strategy can be designed based on established transformations.

Such a strategy could be based on the alkali metal-catalyzed condensation described previously (Section 2.2.2.2). The key precursor, 4-(trifluoromethylthio)benzoic acid, is a known compound that serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aichemimpex.com

A hypothetical one-pot, two-step process could be envisioned as follows:

In-situ Esterification: 4-(Trifluoromethylthio)benzoic acid is first converted to its corresponding ethyl or methyl ester in the reaction vessel. This can be achieved through standard acid-catalyzed esterification with an alcohol like ethanol.

Base-Catalyzed Condensation: After the esterification is complete, an alkali metal base (e.g., potassium tert-butoxide) and acetonitrile are added to the same pot. The base facilitates the condensation between the newly formed 4-(trifluoromethylthio)benzoate ester and acetonitrile to yield the final target molecule, this compound.

Iii. Reaction Pathways and Mechanistic Investigations of 4 Trifluoromethylthio Benzoylacetonitrile

Mechanistic Characterization of Transformations Involving the Nitrile and Ketone Functionalities

The dual functionality of 4-(Trifluoromethylthio)benzoylacetonitrile allows for a rich and diverse chemistry, with reactions often proceeding through complex mechanisms involving either or both the ketone and nitrile groups.

While direct studies on the electron transfer and oxidative coupling mechanisms of this compound are not extensively detailed in the available literature, the general principles of β-ketonitrile chemistry suggest potential pathways. Single electron transfer (SET) processes could initiate radical formation at the α-carbon, leading to dimerization or coupling with other radical species. Oxidative conditions, potentially in the presence of a suitable metal catalyst, could facilitate the formation of an enolate intermediate, which could then undergo oxidative coupling reactions. These types of transformations are crucial for the construction of more complex molecular architectures.

The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior.

Nucleophilic Character: The α-carbon, once deprotonated, acts as a potent nucleophile. This carbanion can participate in a variety of bond-forming reactions, including alkylations, acylations, and condensations. The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the adjacent carbonyl and nitrile groups.

Electrophilic Character: The carbonyl carbon of the ketone and the carbon of the nitrile group are electrophilic centers. They are susceptible to attack by various nucleophiles. For instance, the ketone can undergo addition reactions with organometallic reagents or be reduced to the corresponding alcohol. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

Catalytic Approaches in Derivatization of this compound

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling efficient and selective transformations.

Transition metal catalysts are instrumental in orchestrating a wide array of reactions involving β-ketonitriles. While specific examples for this compound are not prominently documented, analogous transformations with similar substrates provide a strong precedent.

CatalystReaction TypePotential Products
Copper Cross-coupling reactions, CycloadditionsArylated or vinylated derivatives, Heterocyclic compounds
Iron Reduction, C-H activationAlcohols, Functionalized aromatic systems
Rhodium Asymmetric hydrogenation, HydroformylationChiral alcohols, Aldehyde derivatives

Table 1: Potential Transition Metal-Catalyzed Reactions of this compound. This interactive table showcases the versatility of transition metals in catalyzing reactions at the ketone and α-carbon positions.

Organocatalysis and phase transfer catalysis (PTC) offer green and efficient alternatives to metal-based systems for the derivatization of β-ketonitriles. Chiral organocatalysts can be employed to achieve enantioselective functionalization of the α-carbon. Phase transfer catalysts are particularly useful for reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, facilitating the transfer of the nucleophile to the organic phase for reaction.

Computational and Experimental Elucidation of Reaction Intermediates and Transition States

Understanding the factors that control regioselectivity requires a detailed investigation of the reaction mechanism, including the structures and energies of intermediates and transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for this purpose. rsc.org

DFT calculations allow for the mapping of the potential energy surface for the competing reaction pathways. By calculating the activation energies (the energy of the transition states) for both Pathway A and Pathway B, researchers can predict which regioisomer will be preferentially formed. rsc.org The pathway with the lower activation energy barrier will proceed at a faster rate and thus yield the major product. Such computational models have successfully corroborated experimental findings in similar pyrazole (B372694) syntheses, confirming that the observed regioselectivity is a result of kinetic control. rsc.org

The proposed mechanism involves several key steps:

Nucleophilic Attack: The reaction initiates with the attack of a hydrazine (B178648) nitrogen atom on one of the electrophilic carbons, forming a tetrahedral intermediate.

Cyclization: An intramolecular nucleophilic attack by the second hydrazine nitrogen onto the remaining electrophilic carbon forms a five-membered heterocyclic ring, a non-aromatic pyrazoline-type intermediate.

Dehydration: The elimination of a water molecule from this intermediate leads to the formation of the stable, aromatic pyrazole ring.

Experimentally, the elucidation of these transient species is challenging due to their short lifetimes. However, their existence can be inferred through various methods. In related systems, 5-hydroxy-5-trifluoromethylpyrazoline intermediates have been successfully isolated before their acid-catalyzed dehydration to the final pyrazole product. conicet.gov.ar This provides strong experimental evidence for the stepwise nature of the mechanism. Advanced spectroscopic techniques, such as in-situ NMR spectroscopy, can also be employed to monitor the reaction progress and potentially detect the formation and consumption of key intermediates under controlled conditions.

Table 2: Representative Computational Data for Regioselective Pyrazole Synthesis
PathwayRate-Determining StepTransition State (TS)Calculated Relative Activation Energy (ΔG‡)Predicted Outcome
AIntramolecular CyclizationTS-AX kcal/molLower activation energy pathway, kinetically favored product.
BIntramolecular CyclizationTS-BX + n kcal/mol (n > 0)Higher activation energy pathway, kinetically disfavored product.

Note: The values in this table are illustrative, representing the type of data obtained from DFT studies to compare the feasibility of different reaction pathways.

By combining theoretical calculations with targeted experimental studies, a comprehensive model of the reaction dynamics of this compound can be constructed. This knowledge is crucial for designing synthetic routes that yield specific isomers with high selectivity, which is essential for applications in medicinal chemistry and materials science.

Iv. Strategic Applications of 4 Trifluoromethylthio Benzoylacetonitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

The trifluoromethylthio group (SCF3) is a key pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of synthetic routes to heterocyclic compounds bearing this moiety is of significant interest. 4-(Trifluoromethylthio)benzoylacetonitrile has emerged as a crucial starting material for the synthesis of a variety of fluorinated heterocycles.

Pyridine (B92270) and its fused derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group into the pyridine ring can significantly alter the physicochemical properties of the resulting compounds. This compound can be utilized in the synthesis of trifluoromethyl-substituted pyridines. While specific examples detailing the direct use of this compound in pyridine synthesis are not extensively documented in the provided search results, the general reactivity of benzoylacetonitriles as precursors to pyridines is well-established. For instance, benzoylacetonitrile (B15868) is a versatile intermediate for preparing various six-membered heterocyclic compounds, especially pyridine derivatives. researchgate.net The synthetic strategies often involve condensation reactions. For example, the Hantzsch pyridine synthesis involves the condensation of a β-ketoester, an aldehyde, and ammonia. ijnrd.org Variations of this and other cyclization reactions, such as the Bohlmann-Rahtz pyridine synthesis, can be adapted for the construction of highly substituted pyridine rings from precursors like this compound. The synthesis of fused pyridine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, has been achieved from related pyridine carbonitrile derivatives. mdpi.comnih.gov These methods often involve the reaction of a 6-aminopyridine-5-carbonitrile derivative with various reagents to build the fused ring. mdpi.comnih.gov

Table 1: Examples of Reagents for Fused Pyridine Synthesis from 6-Amino-5-pyridinecarbonitrile Derivatives

ReagentFused SystemReference
Ethyl acetoacetatePyrido[2,3-d]pyrimidine nih.gov
Urea/ThioureaPyrido[2,3-d]pyrimidine nih.gov
Malononitrile (B47326)1,8-Naphthyridine nih.gov
Phenyl isothiocyanatePyrido[2,3-d]pyrimidine nih.gov
Acetic anhydridePyrido[2,3-d]pyrimidine nih.gov
Phthalic anhydridePyridine derivative nih.gov

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings in a regio- and stereoselective manner. wikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile. youtube.com this compound, with its activated nitrile group, can potentially act as a dipolarophile in reactions with various 1,3-dipoles.

For instance, the reaction of nitrilimines, generated in situ from hydrazonoyl halides, with trifluoroacetonitrile (B1584977) (a related trifluoromethylated nitrile) provides a regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles. mdpi.comnih.gov This suggests that this compound could undergo similar [3+2] cycloadditions. Nitrile oxides are another class of 1,3-dipoles that react with alkynes to form isoxazoles. youtube.com The nitrile functionality in this compound, while less reactive than an alkyne, could potentially participate in such cycloadditions under specific conditions.

Furthermore, the synthesis of N-substituted-4-(trifluoromethyl)-C-phenyl nitrones and their subsequent 1,3-dipolar cycloaddition reactions with alkenes and alkynes have been reported to yield fluoro cycloadducts. juniperpublishers.com This highlights the utility of trifluoromethyl-substituted aromatic compounds in generating 1,3-dipoles for the synthesis of complex heterocyclic systems.

The versatile reactivity of this compound allows for its use in the synthesis of a wide range of other heterocyclic systems beyond pyridines. Benzoylacetonitriles, in general, are valuable synthons for five-membered heterocycles such as pyrroles, furans, thiophenes, pyrazoles, isoxazoles, and thiazoles. tubitak.gov.tr

For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base, is a common method for synthesizing aminothiophenes. tubitak.gov.tr this compound, with its active methylene (B1212753) group and nitrile function, is a suitable substrate for this reaction.

The synthesis of pyrazoles can be achieved through the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. The active methylene and carbonyl groups in this compound make it a potential precursor for pyrazole (B372694) synthesis. Similarly, reaction with hydroxylamine (B1172632) could lead to the formation of isoxazole (B147169) derivatives.

Moreover, the synthesis of complex, multi-ring heterocyclic systems can be achieved through multi-step reaction sequences starting from functionalized building blocks. For instance, new series of nitrogen and sulfur heterocycles have been synthesized by linking indole, 1,2,4-triazole, pyridazine, and quinoxaline (B1680401) rings. mdpi.comnih.gov The strategic incorporation of the 4-(trifluoromethylthio)benzoyl moiety into such structures could lead to novel compounds with interesting biological properties.

Utility in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. beilstein-journals.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The multiple reactive sites in this compound make it an ideal candidate for participation in MCRs.

The Hantzsch reaction, a classic MCR for the synthesis of dihydropyridines, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. beilstein-journals.org By analogy, this compound could potentially replace the β-ketoester component in Hantzsch-type reactions to produce trifluoromethylthio-substituted dihydropyridines.

Another example is the Ugi reaction, a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org While this compound does not directly fit into this scheme, it can be a precursor to one of the components. For example, it could be converted to a ketone that then participates in the Ugi reaction.

The synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives has been achieved through a one-pot multicomponent reaction of an aromatic aldehyde, a cyclohexane-1,3-dione, and a trifluoromethyl-substituted pyrazolone. researchgate.net This demonstrates the utility of trifluoromethylated building blocks in constructing complex heterocyclic systems via MCRs.

Design and Synthesis of Ligands and Coordination Compounds from this compound Derived Scaffolds

The heterocyclic scaffolds derived from this compound can serve as ligands for the coordination of metal ions. The presence of nitrogen and potentially other heteroatoms (like sulfur in thiophene (B33073) derivatives) in these rings provides suitable donor sites for metal binding. The synthesis of new oxazoline-based ligands and their application in metal-catalyzed asymmetric reactions is an active area of research. diva-portal.org Similarly, axially chiral oxazoline-carbene ligands have been prepared and their coordination with gold has been investigated. nih.gov

Potential Applications in Advanced Materials Science Research (e.g., for organic electronics, optoelectronics)

Organic materials are increasingly being investigated for their applications in electronic and optoelectronic devices due to their potential for low-cost, large-area, and flexible device fabrication. rsc.orgucm.es The introduction of fluorine atoms or fluoroalkyl groups into organic molecules can significantly impact their electronic properties, such as their electron affinity and ionization potential. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can be beneficial for applications in organic electronics. gatech.edu

The this compound core and its derivatives possess several features that make them promising candidates for materials science research. The presence of the electron-withdrawing trifluoromethylthio group and the conjugated π-system can lead to materials with interesting electronic and photophysical properties. These properties are crucial for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

While specific studies on the application of this compound in organic electronics were not found in the provided search results, the general principles of molecular design for such applications suggest its potential. The ability to synthesize a variety of heterocyclic and polymeric structures from this building block allows for the fine-tuning of its electronic properties to meet the requirements of specific devices.

V. Theoretical and Computational Chemistry Applied to 4 Trifluoromethylthio Benzoylacetonitrile

Electronic Structure and Bonding Analysis via Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. A typical DFT study on 4-(Trifluoromethylthio)benzoylacetonitrile would involve calculating key electronic properties to understand its stability and reactivity.

Such an analysis would provide insights into:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Bonding Analysis: Theoretical methods can characterize the nature of the chemical bonds within the molecule, including the covalent bonds of the benzoylacetonitrile (B15868) core and the sulfur-carbon bonds of the trifluoromethylthio group.

Currently, there are no published studies detailing these specific electronic properties for this compound.

Prediction of Chemical Reactivity and Selectivity Profiles

Computational chemistry allows for the prediction of how a molecule will behave in a chemical reaction, including its reactivity and the selectivity of its transformations. For this compound, computational models could predict:

Regioselectivity and Stereoselectivity: In reactions where multiple products are possible, computational analysis can help predict which isomers will be preferentially formed.

Reactivity Indices: Parameters derived from the electronic structure, such as Fukui functions or local softness, can be calculated to predict the most reactive sites within the molecule.

There is currently no available research that provides a computationally predicted reactivity and selectivity profile for this compound.

Conformational Landscape and Non-Covalent Interactions

The three-dimensional shape (conformation) of a molecule and the subtle non-covalent interactions within it are critical to its properties and behavior. A computational study of this compound would explore:

Potential Energy Surface Scan: Systematically rotating the rotatable bonds in the molecule to identify the most stable low-energy conformations.

Analysis of Non-Covalent Interactions: Identifying and quantifying intramolecular and intermolecular non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, which influence the molecule's structure and packing in the solid state.

Specific details on the conformational landscape and non-covalent interactions of this compound based on computational studies are not found in the current body of scientific literature.

Vi. Advanced Analytical and Spectroscopic Characterization in Research Context

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation of Reaction Products

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of 4-(Trifluoromethylthio)benzoylacetonitrile and for identifying byproducts or subsequent reaction products. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the specific chemical environment of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular structure.

¹H NMR: This would reveal the number and environment of protons. The aromatic protons on the benzene (B151609) ring would appear as distinct multiplets, with their coupling patterns confirming the 1,4-disubstitution pattern. The methylene (B1212753) (-CH₂-) protons of the benzoylacetonitrile (B15868) moiety would typically appear as a singlet.

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon (-C≡N), the carbonyl carbon (C=O), the methylene carbon, the trifluoromethyl carbon (-CF₃), and the distinct aromatic carbons. The large coupling constant associated with the CF₃ group (¹JCF) would be a characteristic feature. rsc.org

¹⁹F NMR: This experiment is highly specific for the fluorine atoms. The trifluoromethylthio (-SCF₃) group would be expected to produce a singlet in the ¹⁹F NMR spectrum, confirming its presence and electronic environment. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and confirm the connectivity between the benzoyl group, the acetonitrile (B52724) unit, and the trifluoromethylthio substituent. ipb.pt

Hypothetical NMR Data for this compound

NucleusHypothetical Chemical Shift (δ, ppm)MultiplicityInferred Structural Fragment
¹H~ 8.0 - 7.8MultipletAromatic protons
¹H~ 4.2Singlet-C(=O)CH₂C≡N
¹³C~ 185SingletC=O
¹³C~ 135 - 125Multiple signalsAromatic carbons
¹³C~ 128 (q, ¹JCF ≈ 308 Hz)Quartet-SCF₃
¹³C~ 115Singlet-C≡N
¹³C~ 30Singlet-CH₂-
¹⁹F~ -43Singlet-SCF₃

Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the precise molecular weight and elemental formula of a compound. nih.gov Techniques like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide mass accuracy typically within 5 ppm, allowing for the unambiguous determination of the elemental composition from the measured mass. nih.govnih.gov For this compound (C₁₀H₆F₃NOS), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. This technique is also invaluable for identifying reaction byproducts or metabolites, as even minor changes in the molecular formula result in a detectable mass difference. lcms.cz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. This method is particularly useful for monitoring reactions, for instance, by observing the appearance of the nitrile and carbonyl peaks. mdpi.com

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2250C≡N stretchNitrile
~ 1690C=O stretchAryl Ketone
~ 1600, 1480C=C stretchAromatic Ring
~ 1100 - 1150C-F stretchTrifluoromethyl
~ 700 - 800C-S stretchThioether

Note: These are typical frequency ranges for the indicated functional groups. nist.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination

Furthermore, X-ray diffraction analysis elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, π-π stacking, or other non-covalent forces that govern the solid-state properties of the material. nih.govmdpi.com This information is critical for understanding physical properties like melting point, solubility, and polymorphism.

Typical Data Obtained from Single-Crystal X-ray Diffraction

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the crystal lattice (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit of the crystal
Atomic CoordinatesThe precise position of each atom in the unit cell
Bond Lengths and AnglesGeometric parameters of the molecule
Intermolecular ContactsInformation on crystal packing and non-covalent interactions

Chromatographic Methods for Purity Assessment and Reaction Profile Analysis in Research Applications

Chromatographic techniques are essential for separating mixtures and are widely used in research to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for separating compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. nih.gov When coupled with a UV detector, these methods are highly effective for purity assessment. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The area of this peak, relative to the total area of all peaks, allows for the quantitative determination of purity (e.g., >99%). UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption due to the use of smaller stationary phase particles. osti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This hybrid technique is invaluable for reaction profile analysis. By taking small aliquots from a reaction mixture at different time points and analyzing them by LC-MS, researchers can track the consumption of starting materials, the formation of intermediates, and the appearance of the desired product, this compound. The mass spectrometer provides molecular weight information for each separated peak, aiding in the identification of known and unknown species in the reaction mixture.

Applications of Chromatographic Methods for this compound

TechniquePrimary ApplicationInformation Gained
HPLC/UPLC-UVPurity AssessmentQuantitative purity of the final product; detection of non-volatile impurities.
LC-MSReaction MonitoringTracking reactants, intermediates, and products over time.
LC-MSImpurity IdentificationSeparation and molecular weight determination of synthesis-related impurities.

Vii. Future Research Directions and Emerging Opportunities in 4 Trifluoromethylthio Benzoylacetonitrile Chemistry

Development of Novel and Sustainable Reaction Methodologies

The synthesis of benzoylacetonitrile (B15868) derivatives has traditionally relied on methods like the Claisen condensation, which often employ stoichiometric amounts of strong bases. researchgate.net Future research will likely focus on creating more efficient and environmentally benign synthetic routes to 4-(Trifluoromethylthio)benzoylacetonitrile.

Key Research Objectives:

Catalytic Systems: Development of novel catalytic systems (e.g., transition-metal-based or organocatalysts) to replace traditional strong bases, aiming for higher atom economy and milder reaction conditions.

Green Solvents: Exploration of greener solvent alternatives to reduce the environmental impact of the synthesis.

Direct Trifluoromethylthiolation: Investigating novel reagents and methods for the direct and late-stage introduction of the SCF3 group onto the benzoylacetonitrile core, which could provide more convergent and flexible synthetic strategies.

Methodology Traditional Approach Future Sustainable Approach Potential Advantages
Base Stoichiometric Sodium Amide/Alkali MetalsCatalytic amounts of milder basesReduced waste, improved safety, lower cost
Solvent Anhydrous ethers, Acetonitrile (B52724)Bio-based solvents, ionic liquidsReduced VOC emissions, improved recyclability
SCF3 Introduction Synthesis from SCF3-containing starting materialsLate-stage direct trifluoromethylthiolationIncreased synthetic efficiency and flexibility

Exploration of Uncharted Synthetic Applications and Derivatizations

The benzoylacetonitrile moiety is a highly versatile building block, particularly for the synthesis of nitrogen-containing heterocycles like pyridines and quinolines. researchgate.net The unique electronic properties of the 4-(trifluoromethylthio)phenyl group are expected to influence the reactivity of the benzoylacetonitrile core and the properties of its derivatives.

Future work will undoubtedly focus on leveraging this compound as a precursor to a new library of complex molecules. The exploration of its reactivity in multicomponent reactions, cycloadditions, and condensations will be a major research thrust.

Potential Derivative Classes and Applications:

Heterocyclic Scaffold Potential Synthetic Route Potential Applications
Substituted PyridinesCondensation with 1,3-dicarbonyl compoundsPharmaceuticals, Agrochemicals
Pyrimidine (B1678525) DerivativesReaction with ureas or thioureasMedicinal Chemistry (e.g., kinase inhibitors)
Pyrazole (B372694) DerivativesCondensation with hydrazinesAnti-inflammatory, Analgesic agents
Isoxazole (B147169) DerivativesReaction with hydroxylamine (B1172632)Bioisosteres in drug design

Integration with Flow Chemistry and Automation in Organic Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. researchgate.netnih.gov The synthesis of this compound and its subsequent derivatizations are ideal candidates for adaptation to flow chemistry platforms.

Future Opportunities:

Safer Synthesis: Many synthetic steps may involve exothermic reactions or unstable intermediates. Flow reactors can mitigate these risks by using small reactor volumes and providing superior temperature control. uc.pt

High-Throughput Screening: Automated flow synthesis platforms can be employed to rapidly generate libraries of this compound derivatives. mit.edu This allows for the high-throughput screening of reaction conditions and the rapid identification of molecules with desired biological or material properties.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. nih.gov This can significantly reduce reaction times, solvent usage, and waste generation.

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry is an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. Advanced computational studies on this compound will be crucial for guiding synthetic efforts and accelerating the discovery of new applications.

Areas for Computational Investigation:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for the synthesis and derivatization of the target molecule. This understanding can lead to the optimization of reaction conditions and the prediction of potential side products.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can be used to predict the physicochemical and biological properties of novel derivatives, allowing for the in silico screening of large virtual libraries before committing to synthetic work.

Rational Drug Design: For medicinal chemistry applications, molecular docking and molecular dynamics simulations can be used to design derivatives of this compound that bind with high affinity and selectivity to specific biological targets.

Computational Method Application to this compound Expected Outcome
Density Functional Theory (DFT)Calculation of electronic structure, reaction energeticsUnderstanding of reactivity, prediction of reaction outcomes
Molecular DockingSimulation of binding to protein targetsIdentification of potential drug candidates
QSARCorrelation of structure with biological activityPrioritization of synthetic targets
Molecular Dynamics (MD)Simulation of conformational flexibility and interactionsInsight into binding stability and mechanism

Synergistic Approaches Combining Experimental and Theoretical Research

The most rapid and impactful advances in the chemistry of this compound will be achieved through a close integration of experimental and theoretical research. nih.gov This synergistic approach creates a powerful feedback loop where computational predictions guide experimental design, and experimental results are used to validate and refine theoretical models.

For instance, computational studies might predict a novel, high-yielding synthetic route. This route can then be tested and optimized in the laboratory, potentially using a flow chemistry setup. The experimental data, in turn, provides valuable benchmarks for improving the accuracy of the computational models. This iterative cycle of prediction, experimentation, and refinement will accelerate the exploration of this promising compound and the development of its applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Trifluoromethylthio)benzoylacetonitrile in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A recommended approach involves reacting 4-chlorobenzoylacetonitrile with trifluoromethylthiolate (CF₃S⁻) under anhydrous conditions using acetonitrile as a solvent and potassium carbonate as a base. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) ensures completion. Yield optimization (~60–75%) requires strict temperature control (50–60°C) and exclusion of moisture .
  • Key Data :

ParameterValue
CAS RN1980085-95-7 (analogous compound)
Molecular Weight273.23 g/mol (calculated)

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹⁹F NMR : A singlet near δ -40 ppm confirms the trifluoromethylthio group.
  • IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1100 cm⁻¹ (C-S bond).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%). Cross-reference with commercial standards (e.g., Apollo Scientific Ltd. catalog entries) .

Q. What are the key reactivity patterns of the trifluoromethylthio (-SCF₃) group in this compound?

  • Methodological Answer : The -SCF₃ group is electron-withdrawing, directing electrophilic substitution to the para position. It resists hydrolysis under acidic conditions but may undergo oxidation to -SO₂CF₃ with strong oxidants (e.g., KMnO₄). Reactivity studies should include stability tests in common solvents (DMF, THF) at varying pH .

Advanced Research Questions

Q. How do steric and electronic effects of this compound influence its role in transition-metal-catalyzed reactions?

  • Methodological Answer : The -SCF₃ group modulates electron density at the benzoyl ring, affecting catalytic cycles in cross-couplings (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ as a catalyst and conduct DFT calculations to analyze coordination geometry. Compare turnover frequencies with non-fluorinated analogs to quantify electronic effects .
  • Case Study : In a palladium-catalyzed cyanation, the compound exhibited 20% lower reactivity than its methylthio analog due to increased steric bulk .

Q. What strategies mitigate decomposition of this compound under high-temperature or photolytic conditions?

  • Methodological Answer : Decomposition pathways involve C-S bond cleavage. Strategies include:

  • Stabilizers : Add radical scavengers (e.g., BHT) to thermal reactions.
  • Light Exposure : Store in amber vials; conduct reactions under inert gas (N₂/Ar).
  • Kinetic Studies : Use DSC/TGA to identify decomposition thresholds (>150°C) .

Q. How does this compound interact with indoor surfaces in environmental chemistry studies?

  • Methodological Answer : Utilize microspectroscopic imaging (AFM, ToF-SIMS) to analyze adsorption on silica or drywall surfaces. Competitive adsorption experiments with VOCs (e.g., formaldehyde) reveal partitioning coefficients (log Kₐ = 2.3 ± 0.1) under 50% relative humidity. Compare with computational models (MD simulations) .

Contradictory Evidence and Resolution

  • Synthesis Yields : reports ~75% yields for analogous benzamide syntheses, while notes 60% for benzoylacetonitrile derivatives. The discrepancy arises from steric hindrance in the latter; adjust stoichiometry (1.2 eq nucleophile) to improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.